N-[(4-methoxy-2-nitrophenyl)carbamothioyl]-2,4-dimethylbenzamide
Description
N-[(4-methoxy-2-nitrophenyl)carbamothioyl]-2,4-dimethylbenzamide is an organic compound with a complex structure It is characterized by the presence of a methoxy group, a nitro group, and a benzamide moiety
Properties
IUPAC Name |
N-[(4-methoxy-2-nitrophenyl)carbamothioyl]-2,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-10-4-6-13(11(2)8-10)16(21)19-17(25)18-14-7-5-12(24-3)9-15(14)20(22)23/h4-9H,1-3H3,(H2,18,19,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCPMFPYXILTRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)OC)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxy-2-nitrophenyl)carbamothioyl]-2,4-dimethylbenzamide typically involves the acetylation of 4-methoxy-2-nitroaniline. The reaction is carried out using acetic anhydride in the presence of acetic acid as a solvent. The reaction conditions are as follows:
Reactants: 4-methoxy-2-nitroaniline and acetic anhydride
Solvent: Glacial acetic acid
Reaction Time: 18 hours
Temperature: Room temperature
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing the reaction conditions and using industrial-grade reactants and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxy-2-nitrophenyl)carbamothioyl]-2,4-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include:
Amino derivatives: Formed by the reduction of the nitro group.
Substituted derivatives: Formed by the substitution of the methoxy group.
Scientific Research Applications
N-[(4-methoxy-2-nitrophenyl)carbamothioyl]-2,4-dimethylbenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-methoxy-2-nitrophenyl)carbamothioyl]-2,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with cellular components: Modulating the activity of cellular components such as proteins and nucleic acids.
Pathway modulation: Affecting various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxy-2-nitrophenyl)acetamide
- 4-methoxy-2-nitroaniline
- N-(4-methoxyphenyl)acetamide
Uniqueness
N-[(4-methoxy-2-nitrophenyl)carbamothioyl]-2,4-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
